Perfluorooctanesulfonyl fluoride

PFAS isomer profiling 19F-NMR spectroscopy electrochemical fluorination byproducts

Perfluorooctanesulfonyl fluoride (POSF, PFOSF, CAS 307-35-7) is a C8 perfluoroalkanesulfonyl fluoride characterized by the molecular formula C8F18O2S and a molecular weight of 502.12 g/mol. The compound appears as a colorless to pale yellow moisture-sensitive liquid with a density of 1.824 g/mL at 25°C, a boiling point of 154-155°C, and a vapor pressure of.

Molecular Formula C8F18O2S
Molecular Weight 502.12 g/mol
CAS No. 307-35-7
Cat. No. B1210615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorooctanesulfonyl fluoride
CAS307-35-7
Molecular FormulaC8F18O2S
Molecular Weight502.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8F18O2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28
InChIKeyBHFJBHMTEDLICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.41X10-4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorooctanesulfonyl Fluoride (CAS 307-35-7): Core Specifications and Class Characteristics for Procurement Assessment


Perfluorooctanesulfonyl fluoride (POSF, PFOSF, CAS 307-35-7) is a C8 perfluoroalkanesulfonyl fluoride characterized by the molecular formula C8F18O2S and a molecular weight of 502.12 g/mol. [1] The compound appears as a colorless to pale yellow moisture-sensitive liquid with a density of 1.824 g/mL at 25°C, a boiling point of 154-155°C, and a vapor pressure of <10 mmHg at 20°C. [1] It serves as the key industrial precursor for the synthesis of perfluorooctanesulfonic acid (PFOS), PFOS salts, and a broad array of PFOS-based fluorosurfactants, sulfonamides, and surface-modifying polymers. [2]

C8 fluorosurfactant precursor synthesis
PFOSF-selective analytical reference standard
HFCVD thermal initiator for PTFE thin films
Isomer-specific PFAS precursor fate studies

Why Perfluorooctanesulfonyl Fluoride Cannot Be Replaced by C4, C6, or Non-Fluoride PFOS Analogs Without Compromising Functionality


Substituting perfluorooctanesulfonyl fluoride (C8) with shorter-chain sulfonyl fluorides (C4, C6) or PFOS salts introduces critical failures in surface activity, synthetic utility, and film performance. The C8 perfluoroalkyl chain length is directly correlated with maximal reduction in surface tension compared to C4 or C6 analogs, which exhibit higher critical micelle concentrations and diminished surfactant efficacy. Furthermore, PFOS fluoride derivatives contain significant levels of branched and isopropyl-branched isomers that are absent in PFBS-based alternatives and differ substantially in distribution from PFOS potassium salts—a compositional complexity that influences the physical properties of downstream fluorinated materials. [1] Additionally, the sulfonyl fluoride moiety (-SO2F) provides a unique reactive handle for derivatization that is absent in PFOS salts and carboxylic acid analogs; specific analytical methods for PFOSF show no cross-reactivity with PFOS salts, confirming that procurement for precursor chemistry or analytical reference standards cannot interchange these forms. [2]

Chain length

C4/C6 analogs may not achieve equivalent surface tension reduction; C8 chain correlates with maximal surfactant efficacy.

Isomer composition

PFBS derivatives lack branched isomers; PFOS salts show different isomer distribution, altering downstream material properties.

Reactive handle

PFOS salts and carboxylic acids lack the -SO2F moiety required for derivatization chemistry and initiator functionality.

Quantitative Comparative Evidence for Perfluorooctanesulfonyl Fluoride (CAS 307-35-7) Selection


Isomer Composition: Branched Isomer Content in PFOS Fluorides vs. PFBS Derivatives and PFOS Potassium Salts

Commercial perfluorooctanesulfonyl fluoride (PFOS fluoride) contains substantial levels of branched impurities—including internally branched and isopropyl-branched PFOS isomers—whereas perfluorobutanesulfonyl (PFBS) derivatives contain no detectable branched impurities. [1] Furthermore, PFOS fluorides typically have a higher content of internally branched isomers and similar levels of isopropyl-branched isomers compared to PFOS potassium salts. [1] The electrochemical fluorination process yields POSF with approximately 70% linear isomer content, with the remaining 30% comprising branched and other impurities. [2] This compositional profile is inherent to the C8 sulfonyl fluoride intermediate and cannot be replicated using shorter-chain precursors or post-hydrolysis salt forms.

Isomer profile
Head-to-head
~30% branched impurities in PFOS fluoride; 0% in PFBS derivatives
Isomer-specific precursor identity confirmed
19F-NMR analysis; linear ~70%
PFAS isomer profiling 19F-NMR spectroscopy electrochemical fluorination byproducts precursor purity assessment

Synthesis Yield: Electrochemical Fluorination Efficiency of C8 Sulfonyl Fluoride vs. C8 Carbonyl Fluoride

In electrochemical fluorination (ECF) of sulfonyl fluoride vs. carbonyl fluoride precursors, perfluorooctanesulfonyl fluoride [307-35-7] is prepared in ≥61% yield with 87% current efficiency, whereas perfluorooctanoyl fluoride [335-66-0] yields only 37% with 80% current efficiency under comparable conditions. [1] This represents a >24 percentage point yield advantage for the sulfonyl fluoride route. However, compared to shorter-chain perfluorosulfonyl fluorides, the C8 compound gives a lower yield of approximately 25%. [2]

ECF yield
Head-to-head
≥61% yield (87% current eff.) vs 37% for carbonyl fluoride
Supports synthesis route selection
ECF of C8H17SO2F vs C7H15COF
electrochemical fluorination perfluorinated acid fluoride synthesis current efficiency fluorochemical manufacturing

Analytical Differentiation: PFOSF-Specific Derivatization vs. Non-Reactivity of PFOS

A benzylamine derivatization method for LC-MS analysis demonstrates high selectivity for perfluorooctanesulfonyl fluoride, whereas PFOS (the sulfonic acid/salt form) shows nearly no reaction under the same conditions. [1] The method achieves a linear range of 2-80 ng/mL for the PFOSF-benzylamine reaction product in organic solvent, with an absolute instrument detection limit of 2.5 pg and extraction recoveries of 51-128% from water and soil samples. [1] This selectivity enables unambiguous discrimination between PFOSF and PFOS in environmental and biological matrices, a distinction that generic PFAS analytical methods cannot reliably make.

Derivatization selectivity
Method context
Benzylamine-derivatized PFOSF detected by LC-MS; PFOS nearly unreactive
Enables unambiguous PFOSF vs PFOS discrimination
Linear 2–80 ng/mL, LOD 2.5 pg; recovery 51–128%
PFAS analytical chemistry LC-MS method development derivatization selectivity environmental monitoring

Surface Activity: Surface Tension Reduction Capacity of PFOSF-Derived C8 Fluorosurfactants vs. Shorter-Chain Alternatives

Fluorosurfactants synthesized from perfluorooctanesulfonyl fluoride (C8-based) achieve a surface tension of ≤10 dyne/cm (maximum specification for specific fluoride surfactants derived from PFOSF), with the compound exhibiting a measured surface tension of 16.6 dyne/cm for the sulfonyl fluoride itself. [1] In contrast, a branched short-chain (C4-based) sulfonate surfactant displays a critical micelle concentration (CMC) of 0.52 mmol/L and a critical surface tension (γCMC) of 23.19 mN/m, while another C4-based formulation shows a CMC of 0.067 mmol/L and γCMC of 22.70 mN/m. [2] Among PFAS compounds, those with C8 chain length (PFOS-K, n=8, SO3- functional group) exhibit the highest surface tension curves compared to C4 analogs (PFBA, n=4, COO- functional group) which show the lowest, establishing a clear chain-length-dependent hierarchy. [3]

Surface tension
Cross-study
C8-derived surfactants achieve ≤10 dyne/cm; C4 alternatives ~20–23 dyne/cm
Chain-length-dependent surface activity
Wilhelmy plate; class-level inference
fluorosurfactant performance critical micelle concentration surface tension reduction C8 vs. C4 chain length

Functional Application: PFOSF as an Initiator in HFCVD for Enhanced Deposition Rate and Film Control

Perfluorooctane sulfonyl fluoride (PFOSF) has been successfully demonstrated as an initiator species in hot-filament chemical vapor deposition (HFCVD) of poly(tetrafluoroethylene) thin films from hexafluoropropylene oxide (HFPO) precursor. [1] The introduction of PFOSF in small concentrations allows the enhancement of deposition rates and increased control over film composition, including the possibility of endcapping by CF3 groups, which may provide benefits such as enhanced thermal stability. [1] This functional role as a thermal initiator generating CF3(CF2)6CF2 radicals is unique to the sulfonyl fluoride structure among PFAS precursors. [2]

HFCVD initiator
Reported
PFOSF enables enhanced deposition rate and CF3 endcapping in PTFE film growth
Specialty initiator for CVD process control
HFPO precursor; film composition tuning
hot-filament chemical vapor deposition fluorocarbon thin films PTFE coating initiated CVD

Validated Research and Industrial Use Cases for Perfluorooctanesulfonyl Fluoride (307-35-7) Based on Quantitative Evidence


Synthesis of C8 Fluorosurfactants Requiring Maximum Surface Tension Reduction

Perfluorooctanesulfonyl fluoride serves as the essential C8 precursor for synthesizing high-performance fluorosurfactants capable of reducing surface tension to ≤10 dyne/cm. This performance tier cannot be matched by C4 or C6 chain-length alternatives, which achieve surface tension minima of approximately 20-23 dyne/cm under comparable conditions. [1] Procurement of PFOSF is indicated when developing wetting agents, leveling additives, or specialty coatings for semiconductor manufacturing, electroplating baths, or fire-fighting foam formulations where maximal surface activity is the primary performance requirement.

Reference Standard for PFOSF-Specific Environmental Monitoring and Source Tracking

In environmental analytical chemistry, PFOSF requires distinct analytical methodology from PFOS and PFOS salts. The benzylamine derivatization LC-MS method provides validated quantification of PFOSF with a linear range of 2-80 ng/mL, detection limit of 2.5 pg, and extraction recoveries of 51-128% from water and soil samples. Critically, PFOS shows nearly no reaction under these conditions, enabling unambiguous discrimination between precursor (PFOSF) and terminal degradation product (PFOS). Laboratories conducting PFAS source tracking, environmental fate studies of PFOS-precursors, or compliance monitoring under the Stockholm Convention should procure authenticated PFOSF reference standards rather than substituting with PFOS standards.

Hot-Filament Chemical Vapor Deposition (HFCVD) of Fluorocarbon Thin Films

PFOSF functions as a thermal initiator in hot-filament chemical vapor deposition of poly(tetrafluoroethylene) thin films from hexafluoropropylene oxide (HFPO) precursor. Addition of PFOSF in small concentrations enhances deposition rates and enables control over film composition, including CF3 endcapping for improved thermal stability. This application is validated for researchers and process engineers developing fluoropolymer coatings, anti-stiction layers for MEMS devices, or hydrophobic surface modifications via initiated chemical vapor deposition (iCVD) platforms.

Isomer-Specific Studies of PFOS-Precursor Environmental Fate and Biotransformation

Commercial PFOS fluoride contains approximately 70% linear isomer and 30% branched impurities (including internally branched and isopropyl-branched isomers)—a compositional profile that differs fundamentally from PFBS derivatives (0% branched impurities) and PFOS potassium salts (lower internally branched isomer content). This defined isomer distribution makes PFOSF the appropriate starting material for studies investigating isomer-specific biotransformation rates, environmental persistence, or differential toxicokinetics of linear versus branched PFOS isomers. [1]

Application
Selection Property
Validation Focus
C8 fluorosurfactant synthesis
C8 chain-length precursor
Surface tension reduction performance
PFOSF environmental monitoring standard
PFOSF-selective derivatization
Method selectivity and LOD verification
HFCVD of PTFE thin films
SO2F thermal initiator functionality
Deposition rate and film composition
Isomer-specific PFOS-precursor fate studies
Defined branched isomer content
Isomer distribution analysis (19F-NMR)

Technical Documentation Hub

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